3,5-Diamino-2-hydroxybenzoic acid
CAS No.: 112725-89-0
Cat. No.: VC20881935
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112725-89-0 |
---|---|
Molecular Formula | C7H8N2O3 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | 3,5-diamino-2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C7H8N2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,8-9H2,(H,11,12) |
Standard InChI Key | HQURVGSRQBOZEX-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1C(=O)O)O)N)N |
Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)O)N)N |
Introduction
Chemical Identity and Structural Characteristics
3,5-Diamino-2-hydroxybenzoic acid is a derivative of salicylic acid with additional amino groups that modify its chemical behavior and potential applications. The compound's molecular structure consists of a benzene ring substituted with multiple functional groups that define its chemical identity.
Fundamental Chemical Properties
The fundamental chemical properties of 3,5-Diamino-2-hydroxybenzoic acid are summarized in the following table:
Property | Value |
---|---|
Chemical Formula | C₇H₈N₂O₃ |
Molecular Weight | 168.15 g/mol |
CAS Number | 112725-89-0 |
SMILES Notation | O=C(O)C=1C=C(N)C=C(N)C1O |
InChI | InChI=1S/C7H8N2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,8-9H2,(H,11,12) |
InChI Key | HQURVGSRQBOZEX-UHFFFAOYSA-N |
The compound features a carboxylic acid functional group that contributes to its acidic properties, while the amino groups at positions 3 and 5 provide basic sites. The hydroxyl group at position 2 creates additional possibilities for hydrogen bonding and influences the compound's reactivity pattern .
Physical Characteristics
3,5-Diamino-2-hydroxybenzoic acid typically appears as a white to off-white solid. The multiple polar functional groups in its structure (two amino groups, one hydroxyl group, and a carboxylic acid group) contribute to its solubility characteristics, making it soluble in water . The presence of these polar groups enables various interactions with biological systems and solvents, which is important for its potential applications in biochemical and pharmaceutical research.
Nomenclature and Alternative Designations
The compound is known by several names in scientific literature and commercial contexts:
Synonyms and Trade Names
-
3,5-Diamino-2-hydroxybenzoic Acid (primary name)
-
3,5-Diaminosalicylic Acid
-
Benzoic acid, 3,5-diamino-2-hydroxy-
These alternative designations reflect both its chemical structure and its relevance in pharmaceutical quality control, particularly its identification as an impurity in the drug mesalamine (mesalazine).
Synthesis and Manufacturing
While the search results don't provide detailed information about the synthesis methods specifically for 3,5-Diamino-2-hydroxybenzoic acid, there is relevant information about the preparation of related compounds.
Related Synthetic Approaches
A patent (CN105949076A) describes a preparation method for 3,5-diaminobenzoic acid, which is structurally similar but lacks the hydroxyl group at position 2 . The synthesis of 3,5-Diamino-2-hydroxybenzoic acid likely involves similar catalytic processes with modifications to introduce the hydroxyl group. Typical approaches might involve selective reduction of nitro groups in a suitably substituted benzoic acid derivative, or directed functionalization of a pre-existing aromatic scaffold.
Pharmaceutical Relevance and Applications
3,5-Diamino-2-hydroxybenzoic acid has significant relevance in the pharmaceutical industry, particularly in quality control processes.
Biochemical Properties
Package Size | Approximate Price (EUR) | Reference |
---|---|---|
5 mg | 309.00 | |
10 mg | 496.00 | |
25 mg | 709.00 | |
50 mg | 66.00 - 881.00 | |
100 mg | 1,288.00 | |
250 mg | 180.00 | |
1 g | 515.00 | |
5 g | 1,555.00 |
Analytical Characteristics and Identification
3,5-Diamino-2-hydroxybenzoic acid can be identified and characterized using standard analytical techniques in organic chemistry.
Chemical Reactivity
The multiple functional groups in 3,5-Diamino-2-hydroxybenzoic acid contribute to its diverse chemical reactivity:
-
The carboxylic acid group can undergo esterification, amide formation, and salt formation
-
The amino groups can participate in various reactions including acylation, alkylation, and diazotization
-
The hydroxyl group can be involved in hydrogen bonding, esterification, and oxidation reactions
This chemical versatility makes the compound valuable in organic synthesis and pharmaceutical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume